2,8-Dimethyl-1,4-naphthoquinone

Description

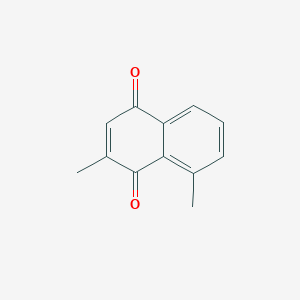

Structure

2D Structure

3D Structure

Properties

CAS No. |

63837-76-3 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2,8-dimethylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O2/c1-7-4-3-5-9-10(13)6-8(2)12(14)11(7)9/h3-6H,1-2H3 |

InChI Key |

FXHXJNRZDWVCEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(C2=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,8 Dimethyl 1,4 Naphthoquinone and Its Derivatives

General Synthetic Strategies for 1,4-Naphthoquinones

The 1,4-naphthoquinone (B94277) core is a versatile platform that can be modified through various organic reactions to yield a diverse array of derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental method for introducing a wide range of functional groups onto the naphthoquinone ring. dntb.gov.uaresearchgate.net This strategy typically involves the reaction of a naphthoquinone bearing a suitable leaving group, such as a halogen, with a nucleophile. 2,3-Dichloro-1,4-naphthoquinone is a common starting material, allowing for the sequential or simultaneous introduction of nucleophiles like amines, thiols, or alkoxides. researchgate.net The reaction conditions can be tuned to control the degree of substitution, leading to mono- or di-substituted products. researchgate.netnih.gov For instance, reacting 2,3-dichloro-1,4-naphthoquinone with various amines or thiols in the presence of a base like triethylamine (B128534) yields a library of N- and S-substituted naphthoquinones. researchgate.net

Michael 1,4-Addition Reactions

The Michael 1,4-addition is a powerful and widely utilized method for forming carbon-carbon and carbon-heteroatom bonds on the quinone ring. nih.govsemanticscholar.org This reaction involves the conjugate addition of a nucleophile (the Michael donor) to the α,β-unsaturated carbonyl system of the naphthoquinone (the Michael acceptor). nih.gov The reaction is often catalyzed by a base and can be performed enantioselectively using chiral organocatalysts. nih.govacs.org A common application is the addition of thiols or amines to the naphthoquinone core, which can lead to significant depletion of cellular thiols like glutathione (B108866). nih.gov Another key example is the addition of 2-hydroxy-1,4-naphthoquinones to activated alkenes such as nitroalkenes, providing access to complex, functionalized derivatives. nih.govsemanticscholar.org

Table 1: Examples of Michael Addition Reactions on Naphthoquinones

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Nitroalkenes | Chiral bifunctional organocatalysts | Chiral nitroalkylated naphthoquinones | nih.govsemanticscholar.orgacs.org |

| N-Acetyl-L-cysteine | 1,4-Naphthoquinone | Mild conditions, various solvents | Thia-Michael adducts | nih.gov |

Mannich Reactions

The Mannich reaction is a three-component condensation reaction that provides an efficient route to aminomethylated naphthoquinones. proceedings.sciencenih.gov This reaction typically involves 2-hydroxy-1,4-naphthoquinone (lawsone), an aldehyde, and a primary or secondary amine. jst.go.jp The products, known as Mannich bases, are valuable in medicinal chemistry due to the introduction of a nitrogen-containing side chain. nih.govmdpi.com The reaction proceeds readily, often at moderate temperatures, to yield 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives. jst.go.jpacs.org The choice of amine and aldehyde allows for significant structural diversity in the final products. jst.go.jp

Knoevenagel Condensation and Related Multicomponent Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.org In naphthoquinone synthesis, this reaction is often part of a domino or multicomponent sequence. mdpi.com For example, pyranonaphthoquinone derivatives can be synthesized in a one-pot reaction starting with a Knoevenagel condensation between an aryl aldehyde and malononitrile, followed by a Michael addition of lawsone. mdpi.com This approach allows for the rapid construction of complex heterocyclic systems fused to the naphthoquinone core. mdpi.comnih.gov

Oxidation and Methylation Routes for Naphthoquinone Scaffolds

Oxidation is a critical final step in many naphthoquinone syntheses. Substituted naphthols are common precursors that are oxidized to the corresponding 1,4-naphthoquinones. researchgate.net Various oxidizing agents can be employed for this transformation. Methyl groups can be present on the starting materials or introduced at different stages of the synthesis. The synthesis of menaquinones (Vitamin K2 derivatives), which feature a 2-methyl-1,4-naphthoquinone core, highlights the importance of methylation strategies. nih.govnih.gov These compounds are often synthesized by the alkylation of menadiol (B113456) (2-methyl-1,4-naphthalenediol) followed by oxidation. nih.gov

Targeted Synthesis Approaches for Methylated Naphthoquinones

The synthesis of specifically methylated naphthoquinones, such as 2,8-dimethyl-1,4-naphthoquinone, requires regioselective methods. Two primary strategies for constructing the polysubstituted naphthoquinone core are the naphthol route and the Diels-Alder reaction. researchgate.net

The naphthol route offers a versatile approach starting from readily available precursors like tetralones or propiophenones. researchgate.net For the synthesis of this compound, a plausible pathway would begin with 5,8-dimethyl-1-tetralone. This starting material could be subjected to a sequence of reactions, including formylation, aromatization to the corresponding naphthol, and subsequent introduction of the C2-methyl group, followed by oxidation to yield the target quinone. researchgate.net

Table 2: Plausible Naphthol Route for this compound

| Step | Reactant | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 5,8-Dimethyl-1-tetralone | Ethyl formate, tBuOK | 2-Hydroxymethylene-5,8-dimethyl-1-tetralone | researchgate.net |

| 2 | 2-Hydroxymethylene-5,8-dimethyl-1-tetralone | DDQ | 1-Hydroxy-5,8-dimethyl-2-naphthaldehyde | researchgate.net |

| 3 | 1-Hydroxy-5,8-dimethyl-2-naphthaldehyde | ClCO2Et, Et3N; then NaBH4 | 2-Methyl-5,8-dimethyl-1-naphthol | researchgate.net |

Another powerful method is the Diels-Alder reaction , a cycloaddition reaction that can form the bicyclic core in a single step. The synthesis of 1,4-dimethyl-9,10-anthraquinone from 1,4-naphthoquinone and 2,4-hexadiene (B1165886) demonstrates the utility of this reaction for building complex quinone systems. researchgate.net A targeted approach for this compound via a Diels-Alder reaction would involve the reaction of a suitably substituted diene with a methyl-substituted benzoquinone, followed by an oxidation step. The regioselectivity of the cycloaddition is a critical factor in this strategy. researchgate.net

Green Chemistry Principles in 1,4-Naphthoquinone Synthesis

The integration of green chemistry principles into the synthesis of 1,4-naphthoquinones, including this compound, is a significant focus of modern synthetic chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key green approaches in this context include the use of biocatalysts, solvent-free reaction conditions, and the development of one-pot syntheses which increase efficiency and reduce waste.

Biocatalysis in Naphthoquinone Synthesis

Enzymes, particularly laccases, have emerged as powerful biocatalysts for the synthesis of 1,4-naphthoquinones. Laccases can be employed in the one-pot synthesis of these compounds through a tandem oxidation/Diels-Alder reaction sequence. This method often utilizes water as a solvent, a benign and abundant resource, and operates under mild reaction conditions. The enzymatic approach avoids the need for hazardous heavy metal oxidants commonly used in traditional synthetic routes.

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. For the synthesis of 1,4-naphthoquinone derivatives, these methods can lead to higher yields, shorter reaction times, and simplified purification processes. nih.gov The use of solid-supported catalysts or microwave irradiation can further enhance the efficiency of solvent-free reactions. researchgate.net For example, the synthesis of amidoalkyl naphthoquinones has been successfully achieved using ascorbic acid (vitamin C) as a natural and water-soluble catalyst under solvent-free conditions, highlighting the potential for environmentally friendly catalytic systems. researchgate.net

A study on the synthesis of novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds demonstrated the effectiveness of using an In(OTf)₃ catalyst under solvent-free conditions. nih.govnih.gov The optimization of reaction conditions, including catalyst loading and temperature, was crucial in achieving high yields. nih.govresearchgate.net

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| In(OTf)₃ (10 mol%) | Toluene | 110 | 8 | 35 | nih.govresearchgate.net |

| In(OTf)₃ (10 mol%) | DMF | 110 | 8 | 39 | nih.govresearchgate.net |

| In(OTf)₃ (10 mol%) | None | 110 | 6 | 53 | nih.govresearchgate.net |

| p-TsOH (10 mol%) | None | 110 | 8 | 25 | nih.govresearchgate.net |

| Sc(OTf)₃ (10 mol%) | None | 110 | 8 | 36 | nih.govresearchgate.net |

| This table presents data for the synthesis of a model 1,4-naphthoquinone derivative and illustrates the impact of different catalysts and solvent conditions on reaction efficiency. |

One-Pot Reactions

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of resource efficiency and waste reduction. The synthesis of various alkyl-substituted naphthoquinones has been achieved through one-pot processes combining Diels-Alder reactions with subsequent oxidation. scirp.org The use of bifunctional catalysts, such as heteropolyacids, can facilitate these tandem reactions, acting as both an acid catalyst for the cycloaddition and an oxidant for the aromatization step. scirp.org

The following table provides examples of one-pot syntheses of different methyl-substituted 1,4-naphthoquinones, demonstrating the versatility of this approach.

| Diene | Catalyst | Solvent | Time (h) | Product | Yield (%) | Purity (%) | Reference |

| Isoprene | HPA-4 | Dioxane/H₂O | 30 | 6-Methyl-1,4-naphthoquinone | 62 | >99 | scirp.org |

| trans-Piperylene | HPA-4 | Dioxane/H₂O | 30 | 5-Methyl-1,4-naphthoquinone | 62 | >99 | scirp.org |

| trans-Piperylene | HPA-7 | Dioxane/H₂O | 30 | 5-Methyl-1,4-naphthoquinone | 81 | 94 | scirp.org |

| 2,3-Dimethylbutadiene | HPA-4 | Dioxane/H₂O | 30 | 6,7-Dimethyl-1,4-naphthoquinone | 54 | 88 | scirp.org |

| This table showcases the synthesis of various methyl-substituted 1,4-naphthoquinones via a one-pot Diels-Alder/oxidation sequence using different dienes and heteropolyacid (HPA) catalysts. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,8 Dimethyl 1,4 Naphthoquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of 2,8-dimethyl-1,4-naphthoquinone. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the naphthoquinone ring system exhibit signals in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the quinone carbonyl groups. The methyl protons at positions 2 and 8 will appear as sharp singlets in the upfield region, with their exact chemical shifts influenced by their position on the naphthoquinone core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| Olefinic CH (C3) | 6.5 - 7.0 | 130 - 140 |

| Carbonyl C (C1, C4) | - | >180 |

| Aromatic C (quaternary) | - | 140 - 160 |

| Methyl CH₃ (C2-CH₃) | 2.0 - 2.5 | 15 - 25 |

| Methyl CH₃ (C8-CH₃) | 2.5 - 3.0 | 20 - 30 |

Note: These are predicted ranges based on the analysis of similar compounds.

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comyoutube.com It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on their corresponding proton signals. For this compound, HSQC would show correlations between the aromatic protons and their attached carbons, as well as between the methyl protons and their respective methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comyoutube.com This is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons at C2 to the carbonyl carbon at C1, C2 itself, and the olefinic carbon at C3. Similarly, the protons of the methyl group at C8 would show correlations to C7, C8, and the quaternary carbon C8a.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY and its counterpart, Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of protons. researchgate.net These experiments detect through-space interactions, which are crucial for determining stereochemistry and the three-dimensional structure in solution. For this compound, ROESY could be used to confirm the proximity of the C8-methyl group protons to the proton at C7, for example.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. nih.gov For this compound (C₁₂H₁₀O₂), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum (HRMS) would confirm the molecular formula with high accuracy. rsc.org

Electron ionization (EI) is a common technique that can induce characteristic fragmentation of the molecule. The fragmentation of naphthoquinones often involves the loss of CO and CHO groups. docbrown.infonist.gov For this compound, one would expect to observe fragment ions corresponding to the loss of a methyl group ([M-CH₃]⁺), followed by sequential losses of CO. The fragmentation pattern provides a fingerprint that can aid in the identification of the compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 186 | [C₁₂H₁₀O₂]⁺ | - |

| 171 | [C₁₁H₇O₂]⁺ | CH₃ |

| 158 | [C₁₁H₁₀O]⁺ | CO |

| 143 | [C₁₀H₇O]⁺ | CO, CH₃ |

| 130 | [C₁₀H₁₀]⁺ | 2CO |

| 115 | [C₉H₇]⁺ | 2CO, CH₃ |

Note: These are predicted fragments based on common fragmentation pathways for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. pressbooks.pub The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the carbonyl groups and the aromatic ring. chemicalbook.comnist.gov

The key absorptions would include:

C=O Stretching: A strong, sharp absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the conjugated ketone carbonyl groups of the quinone system.

C=C Stretching: Aromatic and olefinic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region (700-900 cm⁻¹) can provide information about the substitution pattern of the benzene (B151609) ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1690 |

| Aromatic/Olefinic (C=C) | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (Methyl) | Stretching | <3000 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space. rsc.org A single-crystal X-ray diffraction analysis of this compound would yield highly accurate bond lengths, bond angles, and torsional angles. researchgate.net This technique would confirm the planarity of the naphthoquinone ring system and provide detailed information about the orientation of the methyl groups. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking, would be revealed. rsc.org

Microwave Spectroscopy for Gas-Phase Structural Analysis

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, highly precise molecular geometries, including bond lengths and angles, can be derived. While no specific microwave spectroscopy studies on this compound were found in the search results, this technique would be a powerful tool for obtaining an accurate gas-phase structure of the molecule, free from the intermolecular interactions present in the solid state.

Vibrational Spectroscopy for Radical Anion Characterization

The formation of the this compound radical anion leads to significant changes in its molecular and electronic structure, which are reflected in its vibrational spectra. While direct experimental vibrational data for the this compound radical anion is not extensively documented in publicly available literature, a comprehensive understanding can be derived from detailed studies on analogous compounds, primarily 1,4-naphthoquinone (B94277) (NQ) and 2-methyl-1,4-naphthoquinone (MNQ). jocpr.comjocpr.com Computational methods, such as Density Functional Theory (DFT), have been instrumental in predicting the vibrational frequencies and assigning the spectral bands for these related radical anions. jocpr.comacs.org

Upon one-electron reduction to the radical anion, the additional electron typically occupies the lowest unoccupied molecular orbital (LUMO) of the neutral molecule. This orbital has significant anti-bonding character with respect to the C=O and C=C bonds of the quinone ring. Consequently, a general decrease in the vibrational frequencies of the carbonyl and some of the ring stretching modes is expected and observed. jocpr.comacs.org The presence of methyl groups at the C2 and C8 positions introduces both electronic and kinematic effects that further influence the vibrational landscape.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule that are associated with a change in the dipole moment. The generation of the radical anion of naphthoquinones results in pronounced shifts in the IR active bands, particularly those associated with the carbonyl groups.

In studies of 1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone, the strong C=O stretching bands observed in the neutral species experience a significant redshift upon formation of the radical anion. jocpr.comnih.gov This is a direct consequence of the weakening of the C=O bonds due to the population of the anti-bonding orbital. For the this compound radical anion, a similar, substantial redshift of the carbonyl frequencies is anticipated. The electron-donating nature of the methyl group at the C2 position is known to slightly lower the C=O stretching frequency in the neutral molecule, and this effect is expected to persist in the radical anion. jocpr.com The methyl group at the C8 position, being on the benzenoid ring, would have a less direct, but still potentially observable, electronic influence on the quinonoid ring system.

DFT calculations on the 1,4-naphthoquinone radical anion (NQ•⁻) and the 2-methyl-1,4-naphthoquinone radical anion (MNQ•⁻) show that most vibrational frequencies are of a similar magnitude to their neutral counterparts; however, significant changes are observed in their IR intensities. jocpr.com The formation of the radical anion in NQ leads to a planar structure with C₂ᵥ symmetry, while the neutral MNQ and its radical anion are predicted to have non-planar structures with Cₛ symmetry. jocpr.com It is expected that the this compound radical anion would also adopt a non-planar Cₛ symmetry.

Table 1: Comparison of Key Infrared Vibrational Frequencies (cm⁻¹) for Neutral and Radical Anion Naphthoquinones Note: The data for this compound is predicted based on trends observed in related compounds.

| Vibrational Mode | 1,4-Naphthoquinone (Neutral) | 1,4-Naphthoquinone (Radical Anion) | 2-Methyl-1,4-naphthoquinone (Radical Anion) | This compound (Radical Anion - Predicted) |

|---|---|---|---|---|

| C=O Symmetric Stretch | ~1665 | ~1510 | ~1505 | ~1500-1505 |

| C=O Asymmetric Stretch | ~1675 | ~1540 | ~1535 | ~1530-1535 |

| C=C Ring Stretch | ~1595 | ~1580 | ~1578 | ~1575-1578 |

Raman Spectroscopy

Raman spectroscopy, which detects vibrational modes involving a change in polarizability, is particularly effective for studying the symmetric vibrations of the naphthoquinone framework. Resonance Raman (RR) spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the radical anion, can selectively enhance the vibrations coupled to that electronic transition. jocpr.com

Studies on the radical anions of 1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone, generated electrochemically or photochemically, have utilized Resonance Raman spectroscopy to assign the vibrational modes. jocpr.comnih.gov Similar to IR spectroscopy, a significant downward shift in the frequencies of the C=O and C=C stretching modes is observed upon radical anion formation. The RR spectra provide detailed information about the structural changes occurring in the quinone ring.

For the this compound radical anion, the RR spectrum is expected to be dominated by bands corresponding to the totally symmetric stretching modes of the carbon skeleton. The methyl group vibrations, such as C-H stretching and bending modes, would also be present but are generally less intense in the resonance Raman spectrum unless they are strongly coupled to the electronic transition. The addition of a methyl group at the C8 position may introduce subtle shifts in the ring vibrations compared to the 2-methyl derivative due to both electronic perturbation and changes in mass and symmetry.

Table 2: Key Resonance Raman Frequencies (cm⁻¹) for Naphthoquinone Radical Anions Note: The data for this compound is predicted based on trends observed in related compounds.

| Vibrational Mode | 1,4-Naphthoquinone (Radical Anion) | 2-Methyl-1,4-naphthoquinone (Radical Anion) | This compound (Radical Anion - Predicted) |

|---|---|---|---|

| C=O Symmetric Stretch | ~1510 | ~1505 | ~1500-1505 |

| Ring A (Quinonoid) C=C Stretch | ~1580 | ~1578 | ~1575-1578 |

| Ring B (Benzenoid) C=C Stretch | ~1485 | ~1482 | ~1480-1482 |

Isotope Labeling Studies

To definitively assign vibrational modes, especially in complex molecules, isotope labeling is a powerful technique. By substituting an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, ¹⁶O with ¹⁸O, or ¹H with ²H), the frequencies of the vibrational modes involving that atom will shift downwards. The magnitude of this shift depends on the extent to which the labeled atom participates in the vibration.

While specific isotope labeling studies on the this compound radical anion are not reported in the available literature, the methodology would be invaluable for confirming the assignments of its vibrational spectra. For instance, ¹⁸O labeling of the carbonyl groups would be expected to cause a significant downshift in the bands assigned to the C=O stretching modes, providing unambiguous identification. Similarly, ¹³C labeling at specific positions in the naphthoquinone rings would help to disentangle the complex ring stretching vibrations. Deuteration of the methyl groups would allow for the clear identification of the vibrational modes associated with these substituents. Such studies, in conjunction with theoretical calculations, would provide a complete and accurate picture of the vibrational dynamics of the this compound radical anion.

Reactivity and Mechanistic Pathways of 2,8 Dimethyl 1,4 Naphthoquinone

Nucleophilic Reactivity and Covalent Adduct Formation:Similarly, there is no specific information available on the reactions of 2,8-Dimethyl-1,4-naphthoquinone with thiol-containing biomolecules or other nucleophiles like amines. The general reactivity of the naphthoquinone scaffold suggests that nucleophilic attack is possible, but the influence of the methyl groups at the 2- and 8-positions on the rate and regioselectivity of such reactions has not been investigated.

Lack of Available Data for this compound Photoreactivity

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the photochemical transformations and photoreactivity of the compound This compound . Despite targeted searches for information pertaining to its photoinduced electron transfer, triplet excited states, generation of reactive oxygen species (ROS), photoacylation reactions, and phototransformation in aqueous solutions, no dedicated studies or detailed findings for this specific molecule could be located.

The existing body of research on the photochemistry of naphthoquinones predominantly focuses on the parent molecule, 1,4-naphthoquinone (B94277), and other derivatives such as 2-methyl-1,4-naphthoquinone (menadione), 2,3-dimethyl-1,4-naphthoquinone, and various hydroxy- or methoxy-substituted analogues. bioone.orgnih.govnih.gov This research has established general principles of naphthoquinone photoreactivity, including the population of triplet excited states upon irradiation, their role in hydrogen abstraction and electron transfer reactions, and their interactions with solvents and other molecules. bioone.orgjcu.edu.au

For instance, studies on 1,4-naphthoquinone detail its phototransformation in aqueous solutions, which involves the addition of water to the triplet state and leads to products like 1,4-dihydroxynaphthalene (B165239) and hydroxy-1,4-naphthoquinones. rsc.org Similarly, the photoacylation of 1,4-naphthoquinone with various aldehydes has been documented as a method to produce acylated 1,4-naphthohydroquinones. mdpi.comjcu.edu.aujcu.edu.auresearchgate.net The generation of reactive oxygen species by certain 1,4-naphthoquinone derivatives has also been investigated, primarily in the context of their biological activities. nih.gov

However, the influence of the specific substitution pattern of this compound on these photochemical pathways has not been reported in the reviewed literature. The position of the methyl groups on both the quinone and benzene (B151609) rings would be expected to influence the electronic and steric properties of the molecule, thereby affecting its photophysical behavior, the lifetime and reactivity of its excited states, and the quantum yields of its photochemical reactions. Without experimental data or theoretical studies on this compound itself, any discussion of its specific photoreactivity would be purely speculative.

Therefore, the detailed analysis of the reactivity and mechanistic pathways for this compound, as outlined in the requested sections, cannot be provided based on currently accessible scientific information. Further experimental investigation would be required to elucidate the specific photochemical properties of this compound.

Computational and Theoretical Chemistry Studies on 2,8 Dimethyl 1,4 Naphthoquinone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For 2,8-dimethyl-1,4-naphthoquinone, these methods elucidate its electronic behavior, which is crucial for its chemical and biological functions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to study various naphthoquinone derivatives to understand their structure-property relationships. mdpi.com For instance, DFT calculations, often in conjunction with time-dependent DFT (TD-DFT), are employed to analyze the electronic ground and excited states of these molecules. mdpi.com These studies can be performed in different environments, such as in a vacuum, in the presence of a solvent using models like the Polarizable Continuum Model (PCM), or in the crystalline phase to understand how environmental factors influence their physicochemical properties. mdpi.com

DFT has been utilized to study intramolecular and intermolecular interactions in similar molecules like 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone. mdpi.com Such studies provide insights into hydrogen bonding and molecular assembly phenomena. mdpi.com The electronic structure changes and aromaticity can be evaluated using methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and Atoms in Molecules (AIM) theory. mdpi.com These computational analyses have revealed that while a polar solvent can lower the energy barrier for proton transfer in related hydroxy-naphthoquinones, it does not significantly alter the aromaticity and electronic structure. mdpi.com

In the context of understanding reactivity, DFT calculations on related compounds like 2-methyl-1,4-naphthoquinone and its radical anion have been performed to compute optimized geometries, atomic charges, and harmonic vibrational frequencies. jocpr.com These studies show that while the vibrational frequencies may be similar between the neutral molecule and its radical anion, significant differences are observed in their IR intensities and Raman activities. jocpr.com For 2-methyl-1,4-naphthoquinone, the presence of the electron-withdrawing methyl group affects the atomic charges at the C1 and C4 positions. jocpr.com

Hartree-Fock and Hybrid Computational Methods

Hartree-Fock (HF) and hybrid computational methods, which incorporate a portion of HF exchange with DFT, are also valuable tools for studying quinone systems. The hybrid B3LYP functional, for example, has been successfully used to predict a variety of properties for 1,4-naphthoquinone (B94277) and its methylated derivatives, as well as their radical anions. acs.org

These methods have demonstrated good agreement with experimental data for geometries and spin properties. acs.org Unrestricted Hartree-Fock (UHF) calculations have also been used to provide geometries and frequencies for comparison. acs.org While B3LYP/6-31G(d) theory tends to overestimate vibrational frequencies by a small margin, it accurately predicts the relative ordering of vibrational modes. acs.org

A comparative study using HF and hybrid HF/DFT methods on various fused-ring quinones, including 1,4-naphthoquinone and its methyl derivatives, has provided a comprehensive analysis of their vibrational spectra and those of their radical anions. acs.org

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions

The molecular electrostatic potential (MEP) is a valuable descriptor for understanding the reactive behavior of molecules. It visually represents the charge distribution and helps identify electrophilic and nucleophilic sites. For 1,4-naphthoquinone, the MEP reveals that the quinone ring is electron-deficient, while the benzene (B151609) ring acts as a nucleophile. acs.org The most electrophilic regions are the hydrogen atoms attached to the double bond in the quinone ring. acs.org This understanding of nucleophilic and electrophilic areas is crucial for predicting how this compound might interact with other molecules and for guiding modifications to tune its properties. acs.org

Fukui functions are another important concept derived from DFT, used to describe the reactivity of different sites in a molecule. While specific studies on the Fukui functions of this compound are not detailed in the provided context, the analysis of reactivity descriptors in related 1,4-naphthoquinone hybrids has shown them to be good electron acceptors with high reactivity. nih.gov

Prediction of Electron Affinities and Spin Properties

Computational methods are adept at predicting electronic properties such as electron affinities and spin properties. For instance, the hybrid B3LYP functional has been shown to provide calculated adiabatic electron affinities for 1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone that are in excellent agreement with experimental values. acs.org An electron affinity of 1.63 eV was predicted for 2,3-dimethyl-1,4-naphthoquinone. acs.org

The spin properties of the radical anions of these quinones have also been calculated using these methods, showing good agreement with experimental data. acs.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable tools in drug discovery and development, providing insights into how a ligand might interact with a biological target.

Ligand-Protein Interaction Analysis (e.g., NQO1, EGFR)

Molecular docking studies have been instrumental in exploring the potential of naphthoquinone derivatives as inhibitors of various enzymes implicated in diseases like cancer.

NQO1 (NAD(P)H:quinone oxidoreductase 1): The interaction between 1,4-naphthoquinone hybrids and the NQO1 protein has been investigated using molecular docking. nih.gov NQO1 is an enzyme that can be involved in the activation of certain anticancer compounds. nih.gov These studies examine the possibility of interaction between the tested ligand and the NQO1 protein, complementing in vitro assays that measure the enzymatic conversion rate. nih.gov The modification of the 1,4-naphthoquinone scaffold by connecting it with other active compounds can lead to hybrid derivatives with improved biological properties that may involve interaction with NQO1. nih.gov

EGFR (Epidermal Growth Factor Receptor): EGFR is a key target in cancer therapy. nih.gov Molecular docking has been used to elucidate the binding modes of anilino-1,4-naphthoquinones within the ATP-binding pocket of EGFR. nih.gov These simulations have shown that the naphthoquinone core can position itself near the hinge region of the EGFR kinase domain, mimicking the binding of known inhibitors like erlotinib. nih.gov The phenyl ring of these compounds typically points towards the Cα-helix domain. nih.gov These studies have highlighted the importance of specific substitutions on the aniline (B41778) ring for potent EGFR inhibitory activity, with van der Waals forces playing a major role in the binding. nih.gov

Prediction of Binding Energies

The prediction of binding energies through computational methods like molecular docking is a cornerstone of modern drug discovery and molecular biology. This process estimates the strength of the interaction between a small molecule (a ligand), such as a naphthoquinone derivative, and a macromolecular target, typically a protein. A lower, more negative binding energy value (often expressed in kcal/mol) suggests a more stable and favorable interaction.

While specific docking studies on this compound are not extensively documented in the literature, the methodology is widely applied to the broader 1,4-naphthoquinone class to predict their potential as therapeutic agents. For instance, molecular docking has been used to evaluate 1,4-naphthoquinone derivatives as potential inhibitors for various protein targets. researchgate.netnih.govmdpi.com Studies on different naphthoquinone derivatives have reported binding energies against targets like the B-cell lymphoma 2 (Bcl-2) protein and the Epidermal Growth Factor Receptor (EGFR), with values indicating significant interaction. nih.govmdpi.com For example, a study on 1,4-naphthoquinone-based glycoconjugates identified a lead compound with a docking score of -6.78 kcal/mol against EGFR. nih.gov Another investigation into naphthoquinone derivatives reported a compound with a glide score of -7.73 and an E model score of -95.37, indicating strong binding potential. nih.govresearchgate.net These examples showcase how computational tools are used to predict and quantify the binding affinity of this class of compounds, providing a basis for selecting candidates for further experimental testing. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). brieflands.com These models are instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. brieflands.comresearchgate.net

Correlation of Electronic Descriptors with Reactivity and Activity

The reactivity and biological activity of naphthoquinones are intrinsically linked to their electronic properties. QSAR studies often use electronic descriptors, which are numerical values representing the electronic aspects of a molecule, to build predictive models. nih.gov These descriptors can be calculated using quantum chemical methods like Density Functional Theory (DFT). nih.gov

Key electronic descriptors that have been correlated with the activity of naphthoquinone derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. nih.govwalisongo.ac.id For example, studies on the trypanocidal (anti-parasitic) activity of naphthoquinones found a strong correlation between activity and descriptors such as a high negative value of HOMO energy (E_HOMO), high negative charge on the carbonyl oxygen atoms, and high electronegativity. nih.gov This suggests that compounds that are good electron acceptors are more effective, which is linked to their ability to generate oxidative stress in target cells. nih.gov The energy of the HOMO, in particular, has been shown to have a high correlation with the antimalarial activity of 1,4-naphthoquinonyl derivatives. researchgate.netnih.gov

Table 2: Key Electronic Descriptors Used in Naphthoquinone QSAR Studies

| Descriptor | Symbol | Description | Relevance to Activity/Reactivity |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Energy of the outermost electron-filled orbital. | Relates to the ability to donate electrons. A lower E_HOMO is linked to higher stability and lower reactivity as an electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Energy of the lowest energy empty orbital. | Relates to the ability to accept electrons. A lower E_LUMO indicates a better electron acceptor. |

| HOMO-LUMO Gap | ΔE | The energy difference between HOMO and LUMO. | A smaller gap suggests the molecule is more polarizable and more chemically reactive. |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Influences solubility and the ability to interact with polar biological targets. |

| Atomic Net Charge | q | The electrical charge on individual atoms in the molecule. | Determines electrostatic interaction sites, crucial for receptor binding and reactivity. |

| Electronegativity | χ | A measure of the ability of an atom or molecule to attract electrons. | High electronegativity is often correlated with better electron-accepting capabilities, which is important for the biological mechanism of many quinones. |

This table outlines common electronic descriptors and their significance in understanding the chemical behavior and biological interactions of naphthoquinones. nih.govwalisongo.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical information about its conformational flexibility, stability, and interactions with its environment, such as a protein binding site. nih.govnih.gov

While specific MD simulation studies focused solely on the conformational analysis of isolated this compound are not prominent, the technique is frequently applied to study the interaction of various 1,4-naphthoquinone derivatives with their biological targets. nih.govnih.gov In these studies, a simulation is run, often for nanoseconds, to observe how the ligand-protein complex behaves. nih.gov This allows researchers to assess the stability of the binding pose predicted by molecular docking. The simulation can reveal whether the initial interactions are maintained over time and whether the ligand remains stably in the binding pocket. nih.gov For example, MD simulations have been used to confirm the stable binding of 2-amino-1,4-naphthoquinone hybrids within the ATP binding domain of the human topoisomerase IIα protein. nih.gov Similarly, simulations have helped infer a good binding capacity between other naphthoquinone derivatives and target proteins like MMP9. nih.gov Such analyses provide a dynamic picture of the molecular interactions that are crucial for biological function.

Mechanistic Biological Investigations of 2,8 Dimethyl 1,4 Naphthoquinone in Vitro Focus

Cellular and Molecular Mechanisms of Action

The biological effects of 1,4-naphthoquinone (B94277) derivatives are often rooted in their ability to participate in cellular redox reactions, leading to significant downstream consequences for cell fate and function.

A primary mechanism attributed to many 1,4-naphthoquinone derivatives is the generation of reactive oxygen species (ROS). These highly reactive molecules, including superoxide (B77818) radicals, are produced through a process known as redox cycling. In this process, the quinone is reduced to a semiquinone radical by cellular reductases. This semiquinone can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide anion in the process. This cycle can repeat, leading to a significant accumulation of intracellular ROS.

Studies on synthetic 2,3-disubstituted-1,4-naphthoquinone derivatives have shown that cytotoxic compounds in this class promote a marked increase in intracellular ROS. nih.gov Similarly, novel derivatives such as 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) and its nonylsulfonyl analogue (ENDMNQ) have been demonstrated to significantly increase ROS levels in cancer cell lines. This ROS production is not merely a byproduct of their presence but a central component of their cytotoxic mechanism. The pro-oxidant effect is a well-documented characteristic of the naphthoquinone scaffold.

The induction of ROS by 1,4-naphthoquinone derivatives directly perturbs the cell's redox homeostasis—the delicate balance between oxidizing and reducing species. The cell's primary defense against oxidative stress involves antioxidants, notably glutathione (B108866) (GSH). Some naphthoquinones, in addition to generating ROS, can directly deplete cellular GSH levels through alkylation, further compromising the cell's antioxidant capacity.

However, the interaction is complex. Certain synthetic 1,4-naphthoquinones have also been shown to reduce oxidative stress under specific conditions by decreasing the levels of ROS and nitric oxide (NO) in neuroblastoma and macrophage cell lines. These compounds can stimulate antioxidant enzymes, thereby helping to eliminate excessive ROS. This suggests that the ultimate effect on redox homeostasis can depend on the specific derivative, the cellular context, and the concentration used.

The disruption of redox balance and generation of ROS by 1,4-naphthoquinone derivatives often culminates in the activation of cell death pathways, particularly apoptosis. Research has shown that derivatives like EPDMNQ and ENDMNQ induce apoptosis in liver and lung cancer cells. This induction of apoptosis is directly linked to the increase in ROS, as pretreatment with ROS inhibitors like N-acetyl-l-cysteine can block the apoptotic effects.

The apoptotic process initiated by these compounds involves the modulation of key signaling pathways. For instance, they have been observed to activate pro-apoptotic proteins like p38 and c-Jun N-terminal kinase (JNK) while decreasing the phosphorylation of survival signals such as extracellular signal-related kinase (ERK), protein kinase B (Akt), and signal transducer and activator of transcription 3 (STAT3).

Furthermore, these derivatives can affect cell cycle progression. Studies have demonstrated that certain 1,4-naphthoquinone derivatives can cause cell cycle arrest, specifically at the G1 phase, preventing cancer cells from proceeding to the DNA synthesis (S) phase.

Table 1: Effects of 1,4-Naphthoquinone Derivatives on Cellular Processes

| Compound Class | Cellular Effect | Target Cell Line(s) | Key Findings |

|---|---|---|---|

| 2,3-disubstituted-1,4-naphthoquinones | Cytotoxicity / Apoptosis | Murine Fibroblasts (L929) | Cytotoxic compounds increased ROS and induced apoptosis. nih.gov |

Enzyme Inhibition Studies

The electrophilic nature of the naphthoquinone ring allows these compounds to interact with a variety of cellular enzymes, either as substrates or as inhibitors.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key cytosolic flavoprotein involved in the detoxification of quinones. Unlike one-electron reductases that generate unstable and highly reactive semiquinones, NQO1 performs an obligatory two-electron reduction, converting quinones directly to their stable hydroquinone (B1673460) form. This process is generally considered a detoxification pathway, as it bypasses the redox cycling that leads to ROS production.

NQO1 can act on a variety of short-chain acceptor quinones. By reducing quinones, NQO1 depresses their cellular levels, thereby minimizing the potential for ROS generation and the depletion of cellular thiols. Therefore, 1,4-naphthoquinones are recognized as substrates for NQO1, and the enzyme plays a protective role against their potential toxicity.

Table 2: Function of NQO1 in Quinone Metabolism

| Enzyme | Gene | Function | Mechanism | Relevance to Naphthoquinones |

|---|

DNA topoisomerases are essential enzymes that manage the topology of DNA, making them important targets for anticancer drugs. Several quinone-containing compounds are known to act as topoisomerase poisons. Research into 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives has demonstrated their ability to inhibit DNA topoisomerase I. The potency of this inhibition was found to be dependent on the size of the acyl group, suggesting that the chemical structure is critical for the interaction.

Furthermore, the related compound 1,2-naphthoquinone (B1664529) has been identified as a poison for human topoisomerase IIα and IIβ, inducing double-stranded DNA breaks. These findings indicate that the naphthoquinone scaffold has the potential to interfere with the function of topoisomerase enzymes, a mechanism that could contribute to its cytotoxic effects. While specific studies on 2,8-Dimethyl-1,4-naphthoquinone are lacking, the activity of these related structures suggests a potential area for future investigation.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone | EPDMNQ |

| 2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone | ENDMNQ |

| Glutathione | GSH |

| N-acetyl-l-cysteine | NAC |

| 6-acyl-5,8-dimethoxy-1,4-naphthoquinone | - |

Inhibition of Thioredoxin Reductases (TrxRs)

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant and redox-regulating system in cells. Its inhibition is a significant target in cancer research. Naphthoquinones have been identified as inhibitors of this system. Natural products with a naphthoquinone spiroketal structure have been the basis for developing novel inhibitors of the thioredoxin-thioredoxin reductase redox system. nih.gov While direct studies on this compound are not extensively detailed in this specific context, the general mechanism for naphthoquinone-based inhibitors involves their electrophilic character and ability to participate in redox cycling. These compounds can interact with the active site of TrxR, which often contains a reactive selenocysteine (B57510) residue, leading to irreversible inhibition and compromising the cell's ability to counteract oxidative stress. The most potent compounds in one series of naphthoquinone spiroketal derivatives inhibited thioredoxin with an IC₅₀ of 350 nM. nih.gov

Interaction with Nucleic Acids

Naphthoquinones can interact with nucleic acids through various mechanisms, primarily due to their planar aromatic structure and electrophilic nature. These interactions can disrupt DNA replication and transcription, contributing to their biological effects. nih.govnih.gov

DNA Intercalation Mechanisms

Intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of DNA. nih.gov This action causes structural distortions in the DNA helix, such as unwinding and lengthening, which can interfere with the function of DNA-processing enzymes like topoisomerases and polymerases. nih.govunav.edu The planar 1,4-naphthoquinone ring system is a structural feature that makes it a potential DNA-intercalating agent. nih.gov Many established anticancer drugs, including doxorubicin (B1662922) and daunorubicin, contain a naphthoquinone backbone and exert their effects partly through DNA intercalation. nih.govresearchgate.net This mechanism leads to the arrest of DNA function, contributing to the cytotoxic effects of these compounds. nih.gov

Covalent Binding to DNA

Beyond non-covalent intercalation, the electrophilicity of the quinone moiety allows for covalent reactions with biological nucleophiles, including DNA. nih.gov This can occur through processes like 1,4-Michael addition. nih.gov A study using 2-methyl-1,4-naphthoquinone (menadione), a close structural relative of this compound, demonstrated its ability to induce DNA damage upon near-UV light exposure. nih.gov The photoactivated menadione (B1676200) generated radical cations of all four DNA bases. nih.gov This process resulted in not only alkali-labile breaks at GG doublets but also, notably, interstrand cross-links and breaks on the complementary strand opposite the quinone moiety. nih.gov The formation of these covalent adducts and cross-links represents a significant form of DNA damage that can block replication and lead to cell death. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

The biological activity of naphthoquinone derivatives is highly dependent on the type and position of substituents on the naphthoquinone scaffold. These modifications influence the molecule's physicochemical properties, such as redox potential, hydrophobicity, and steric profile, which in turn modulate its interaction with biological targets. nih.govnih.gov

Impact of Substituents on Activity Modulation

The nature and placement of functional groups on the 1,4-naphthoquinone ring play a critical role in defining the compound's biological efficacy. nih.gov Studies on various derivatives have provided insights into these relationships.

Hydroxyl Groups : The position of hydroxyl groups is crucial. Compounds with hydroxylation at the C-5 and C-8 positions have shown potent activity in some assays, whereas 2-hydroxy-1,4-naphthoquinones (lawsone derivatives) were found to be less active in the same studies. nih.gov

Halogens : The introduction of a chlorine atom at the C-2 position has been shown to significantly increase the larvicidal activity of 1,4-naphthoquinones against Aedes aegypti. nih.govresearchgate.net

Methoxy Groups : Methoxy groups also influence activity. For instance, 2-methoxy-1,4-naphthoquinone (B1202248) has demonstrated potent bactericidal activity against Helicobacter pylori. nih.gov In another context, methoxylation at C-5 and/or C-8 rendered compounds inactive against yeasts. nih.gov

Lipophilic Substituents : Modifications at the C-2 and C-3 positions with lipophilic substituents have been explored to enhance anticancer activity. nih.gov

Nitrogen-containing Groups : The introduction of amines and other nitrogen-containing heterocycles can modulate the redox properties and biological activity of the naphthoquinone core. nih.govbeilstein-journals.org

Table 1: Effect of Substituents on the Biological Activity of 1,4-Naphthoquinone Derivatives

| Substituent and Position | Observed Effect on Activity | Reference(s) |

|---|---|---|

| Hydroxyl at C-5 and C-8 | Increased leishmanicidal activity | nih.gov |

| Hydroxyl at C-2 | Reduced leishmanicidal activity | nih.gov |

| Chlorine at C-2 | Significantly increased larvicidal activity | nih.govresearchgate.net |

| Methoxy at C-2 | Potent anti-Helicobacter pylori activity | nih.gov |

| Methoxy at C-5 and/or C-8 | Inactive against yeasts | nih.gov |

| Amino groups at C-2 | Modulated antibacterial and anticancer activity | nih.govbeilstein-journals.org |

Positional Effects of Methyl Groups in Naphthoquinone Derivatives

The position of methyl groups on the naphthoquinone ring distinctly influences biological outcomes. While SAR studies often group methyl with other alkyl substituents, its small size and electronic properties can lead to specific effects.

The presence of a methyl group at the C-2 position, as seen in menadione (2-methyl-1,4-naphthoquinone), is known to be important for its biological activity, including its ability to undergo photochemical reactions that lead to covalent DNA damage. nih.gov This substitution pattern is a common feature in synthetic naphthoquinones designed as vitamin K analogs and inhibitors. researchgate.net

Substitution on the benzene (B151609) ring of the naphthoquinone, such as at the C-8 position, also significantly modulates activity. For example, studies have shown that methoxylation at C-5 and/or C-8 can lead to a loss of activity against certain yeasts, indicating that this region of the molecule is sensitive to substitution. nih.gov The presence of a methyl group at C-8, as in this compound, would alter the electronic and steric properties of the benzene portion of the ring system, likely influencing its interaction with targets like DNA or enzymes such as thioredoxin reductase. The combination of substitutions at both the C-2 and C-8 positions creates a unique electronic and steric profile that would distinguish its biological activity from monosubstituted derivatives like menadione.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,8-dimethyl-1,4-naphthoquinone derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves functionalization of the naphthoquinone core through:

- Metal-catalyzed reactions : Palladium or copper catalysts enable cross-coupling for introducing alkyl/aryl groups at specific positions .

- One-pot multicomponent reactions : Efficient for constructing hybrid analogs, such as combining quinones with amines or thiols under mild conditions .

- Chemoenzymatic approaches : Biocatalysts like lipases or oxidoreductases improve regioselectivity in hydroxylation or methylation steps .

For example, tandem reactions involving Michael addition followed by oxidation have been used to introduce methyl groups at the 2- and 8-positions .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

Methodological Answer: Structural characterization relies on:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Standard protocols include:

- Antimicrobial testing :

- Cytotoxicity screening :

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: SAR studies focus on:

- Electron-withdrawing/donating substituents : Methyl groups at C-2 and C-8 enhance redox activity, influencing hydrogen-bonding capacity and interaction with biological targets like DNA topoisomerases .

- Hybridization strategies : Conjugating naphthoquinones with triazoles or phthalimides improves solubility and target affinity (e.g., ANTP derivatives) .

- Computational modeling : DFT calculations predict redox potentials, while molecular docking identifies binding modes with enzymes (e.g., NAD(P)H quinone oxidoreductase) .

Q. What experimental strategies resolve contradictions in toxicity data across studies?

Methodological Answer: Discrepancies in toxicity (e.g., low vs. high hepatotoxicity) can arise from:

- Cell line variability : Use standardized cell models (e.g., HepG2 for liver toxicity) and validate with primary cells .

- Assay conditions : Control oxygen levels, as quinones may generate ROS under aerobic vs. anaerobic conditions .

- Metabolic activation : Include S9 liver fractions to mimic in vivo metabolism .

For example, 2-hydroxy-1,4-naphthoquinone derivatives show reduced toxicity in hypoxia due to altered redox cycling .

Q. How can researchers optimize reaction yields in environmentally friendly syntheses?

Methodological Answer: Green chemistry approaches include:

- Solvent selection : Replace DCM/THF with cyclopentyl methyl ether (CPME) or ethanol .

- Catalyst design : Recyclable bifunctional catalysts (e.g., chiral bis-squaramides) improve enantioselectivity in asymmetric syntheses .

- Microwave-assisted reactions : Reduce reaction times (e.g., from 24h to 1h) for alkylation steps .

For instance, NH4OAc-catalyzed multicomponent reactions achieve >80% yield under aqueous conditions .

Data Integration & Validation

Q. What analytical techniques quantify this compound derivatives in complex matrices?

Methodological Answer:

- HPLC-DAD/UV : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) resolve closely eluting analogs .

- LC-MS/MS : Selected reaction monitoring (SRM) enhances sensitivity for trace quantification in biological samples .

- Electrochemical sensors : Screen-printed electrodes functionalized with quinone-specific aptamers enable real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.